molecular formula C18H17NO7S B3016899 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034482-31-8

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3016899
CAS No.: 2034482-31-8
M. Wt: 391.39
InChI Key: SCSXFJZNIJHANC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO7S and its molecular weight is 391.39. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Cascade Reactions for Constructing Sulfonamides : A study demonstrated the efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates using a CuCl2·2H2O/AgTFA system. This protocol provides an expedient one-step access to products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade, indicating a potential application in the synthesis of compounds structurally related to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Li & Liu, 2014).

Enzymatic Inhibition and Biological Screening

Lipoxygenase Enzyme Inhibition : Research focusing on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives revealed moderate activity against butyrylcholinesterase and acetylcholinesterase, but notably good activity against the lipoxygenase enzyme. This finding suggests the compound's potential in targeting enzymatic pathways involved in inflammatory processes (Irshad, 2018).

Carbonic Anhydrase Inhibition : Another study discovered that derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the queried compound, demonstrated potent ocular hypotensive activity, indicating their utility in treating glaucoma. This highlights the potential of sulfonamide derivatives, including this compound, as topically active inhibitors of carbonic anhydrase (Graham et al., 1989).

Antibacterial Properties

Antibacterial Agents : A study on the synthesis of new sulfonamides derivatives based on 1,4-Benzodioxane, closely related to the chemical structure of interest, demonstrated proficient antimicrobial activities. This suggests the potential application of these derivatives, including the compound , as antibacterial agents, showing activity against selected bacterial and fungal species (Abbasi et al., 2016).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c20-18(13-5-7-23-11-13,17-2-1-6-26-17)12-19-27(21,22)14-3-4-15-16(10-14)25-9-8-24-15/h1-7,10-11,19-20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSXFJZNIJHANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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